1,1,1-Trifluoro-3-(piridin-2-il)propan-2-ona

Descripción general

Descripción

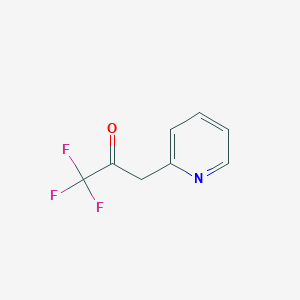

1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one is a useful research compound. Its molecular formula is C8H6F3NO and its molecular weight is 189.13 g/mol. The purity is usually 95%.

The exact mass of the compound 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Su grupo trifluorometilo aumenta la lipofilicidad y la estabilidad metabólica, lo que lo hace valioso para el desarrollo de fármacos. Los científicos exploran sus derivados como posibles agentes antivirales, anticancerígenos y antiinflamatorios .

- Las aplicaciones incluyen reacciones de acoplamiento cruzado, activación C-H y catálisis asimétrica. La naturaleza atrayente de electrones del grupo trifluorometilo influye en la reactividad y la regioselectividad .

- Los investigadores exploran 1,1,1-Trifluoro-3-(piridin-2-il)propan-2-ona como un monómero para polímeros fluorados, recubrimientos y membranas .

- Además, los investigadores investigan su potencial como agente de imagen basado en flúor para imágenes por resonancia magnética y tomografía por emisión de positrones .

- Los investigadores exploran su uso como herbicidas, fungicidas o insecticidas, con el objetivo de mejorar la eficacia y reducir el impacto ambiental .

Síntesis orgánica y química medicinal

Ligandos fluorados en la catálisis de metales de transición

Polímeros y materiales que contienen flúor

Sondas de RMN de flúor y agentes de imagen

Agroquímicos y protección de cultivos

Tensioactivos y emulsionantes que contienen flúor

Actividad Biológica

1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one (CAS Number: 370-06-9) is a fluorinated compound notable for its trifluoromethyl group and pyridine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural properties and potential biological activities.

- Molecular Formula : C₈H₆F₃NO

- Molecular Weight : 189.14 g/mol

- Structure : The compound features a trifluoromethyl group attached to a pyridine ring, contributing to its reactivity and biological activity.

Research indicates that 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one exhibits neuroprotective effects, particularly against apoptosis in neuronal cell cultures. Studies have focused on its ability to inhibit apoptotic pathways in cerebellar granule neurons, suggesting potential applications in neuropharmacology.

In Vitro Studies

In vitro experiments have demonstrated the following:

- Cell Viability : The compound significantly enhances cell survival rates in neuronal cultures exposed to apoptotic stimuli.

- Apoptosis Inhibition : Quantitative data indicate a marked reduction in apoptosis rates when treated with this compound.

The specific signaling pathways involved are still under investigation, but preliminary findings suggest interactions with key cellular mechanisms that regulate survival and apoptosis.

Comparative Biological Activity

To understand the biological activity of 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one better, it can be compared with other fluorinated compounds known for their pharmacological properties.

Neuroprotective Effects

A notable study focused on the neuroprotective effects of 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one against apoptosis in cerebellar granule neurons. The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results indicated:

- At a concentration of 50 µM, cell viability improved by approximately 40% compared to untreated controls.

This suggests that the compound may offer therapeutic potential for neurodegenerative conditions where apoptosis is a critical factor.

Future Research Directions

Further investigations are warranted to elucidate the precise mechanisms through which 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one exerts its biological effects. Key areas for future research include:

- Mechanistic Studies : Understanding the specific signaling pathways involved in its neuroprotective effects.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models of neurodegeneration.

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-pyridin-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFSOQRAFJFAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292097 | |

| Record name | 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-06-9 | |

| Record name | NSC80336 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.